A2A receptor antagonist 1

Radioligand Binding GPCR Pharmacology Adenosine Receptor

Researchers requiring a well-characterized dual adenosine receptor antagonist for CNS or immuno-oncology studies face supply of non-validated analogs with undefined selectivity. This CPI-444 analog solves this with a unique pharmacological fingerprint (A2A Ki=4 nM; A1 Ki=17-264 nM). • Enables dissection of A2A vs. A1 contributions to motor function in validated PD models (6-OHDA, MPTP). • Restores T-cell effector function against tumor cells for cancer immunotherapy benchmarking. • Orally bioavailable, overcoming limitations of probes like SCH-58261 for in vivo programs.

Molecular Formula C16H12FN5O
Molecular Weight 309.30 g/mol
Cat. No. B1664730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2A receptor antagonist 1
SynonymsA2A-IN-1;  A2A inhibitor 1; 
Molecular FormulaC16H12FN5O
Molecular Weight309.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F
InChIInChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
InChIKeyJEEJMSUHUZNTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A2A Receptor Antagonist 1: Potency, Selectivity & Validation


A2A receptor antagonist 1 (CAS: 443103-97-7) is a dual adenosine A2A/A1 receptor antagonist [1]. It is a CPI-444 analog that belongs to the pyrazolo[3,4-d]pyrimidine class . The compound exhibits nanomolar affinity for the adenosine A2A receptor, with reported Ki values ranging from 1.2 to 4.1 nM, and demonstrates functional selectivity over the A1 receptor [2]. Its chemical structure (IUPAC: 1-(2-fluorobenzyl)-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine) and established in vivo activity in Parkinson's disease models position it as a well-characterized tool compound for both neurological and immuno-oncology research applications .

1
Adenosine A2A/A1 dual antagonism pathway studies
Reported nanomolar binding with functional selectivity over A1
2
In vivo model-response characterization
Oral activity documented in multiple Parkinson's disease models, including NHP model-response context
3
Functional immuno-oncology assay context
Reported T-cell effector function restoration under adenosine suppression

Why A2A Receptor Antagonist 1 Is Irreplaceable


Generic substitution of A2A receptor antagonist 1 with other in-class A2A antagonists is scientifically unsound due to its distinct dual receptor antagonism profile and validated in vivo pharmacology. While many A2A antagonists are highly selective for A2A over A1 (e.g., >100-fold), this compound's moderate A1 affinity (Ki = 17-264 nM) creates a unique pharmacological fingerprint [1][2]. This profile is not replicated by highly selective agents like Preladenant (Ki A2A=1.1 nM, >1000-fold selective) or VG081821 (Ki A2A=0.85 nM, >300-fold selective) . Conversely, it offers greater A2A potency and a better-defined A1 window compared to other dual antagonists like ST4206 (Ki A2A=12 nM, A1=197 nM) . Furthermore, its in vivo efficacy in established Parkinson's disease models provides a level of functional validation that is absent for many commercially available analogs, making direct replacement without quantitative evidence of equivalent binding and functional activity a high-risk proposition for experimental reproducibility [1].

Dual profile mismatch
Highly selective A2A antagonists (e.g., >100‑fold A2A/A1) lack defined A1 engagement; pathway-response profile may differ.
Potency window gap
Other dual antagonists exhibit different A2A potency and A1 affinity windows; functional response may not transfer directly.
Model validation gap
Most commercially available analogs lack NHP model-response characterization; translational endpoint confidence may require additional review.

A2A Receptor Antagonist 1: Comparator Analysis


A2A Receptor Binding Affinity

A2A receptor antagonist 1 demonstrates high-affinity binding to the human A2A receptor. In a direct head-to-head study, it exhibited a Ki of 4.1 nM. A separate, cross-study comparable dataset reports a Ki of 1.2 nM, indicating sub-nanomolar to low nanomolar potency [1][2]. This places its A2A affinity in the same high-potency range as clinical-stage candidates like Preladenant (Ki = 1.1 nM) and significantly exceeds that of other dual antagonists such as ST4206 (Ki = 12 nM) .

A2A Affinity
Cross‑study comparable
Ki 1.2–4.1 nM (human A2A); ~3–4× higher potency than ST4206 (Ki 12 nM); comparable to Preladenant (Ki 1.1 nM)
Supports high target engagement at low concentrations in A2A pathway studies.
Radioligand binding; human A2A in CHO/HEK293 membranes.
Radioligand Binding GPCR Pharmacology Adenosine Receptor

A1 Receptor Affinity and Dual Antagonism

Unlike highly selective A2A antagonists, A2A receptor antagonist 1 exhibits a defined affinity for the adenosine A1 receptor. Published data shows an A1 Ki of 17.0 nM, while vendor data consistently reports an A1 Ki of 264 nM [1]. This dual A2A/A1 profile is distinct from comparators like SCH-58261 (A1 Ki = 289 nM, selectivity ratio ~200-fold) and VG081821 (A1 Ki >255 nM, selectivity >300-fold) . The quantitative difference in A1 affinity (17 vs. 264 nM) provides a tunable window for investigating the contribution of A1 blockade in disease models, a feature not available with pure A2A antagonists.

A1 Affinity & Dual Profile
Head‑to‑head
A1 Ki 17–264 nM; A2A/A1 ratio 4–66
Defined A1 engagement differentiates from highly selective agents (ratio >200); supports dual blockade mechanism studies.
Human A1‑CHO membranes; dataset‑dependent range.
Receptor Selectivity Dual Antagonist Parkinson's Disease

T-Cell Effector Function Restoration

In a functional cellular context, A2A receptor antagonist 1 reverses adenosine-mediated immunosuppression. Treatment with 0.1–10 μM of the compound for 48 hours improved T-cell activation and restored the cytotoxic function of OT-I mouse splenocytes against MC38-OVA tumor cells . This functional rescue is a key differentiator from compounds that show high binding affinity but lack documented cellular efficacy. While direct comparative functional data against other antagonists is not available in this specific assay, the demonstration of immune restoration provides a functional validation that supports its use in immuno-oncology research, distinguishing it from antagonists only characterized by binding affinity.

T‑Cell Function
Data to verify
0.1–10 μM restored OT‑I splenocyte cytotoxicity against MC38‑OVA under NECA suppression
Reported functional assay response supports immuno‑oncology model exploration.
Source‑specific review recommended; no direct comparator data.
Immuno-oncology T-cell Activation cAMP Assay

In Vivo Efficacy in Parkinson's Models

A2A receptor antagonist 1 has demonstrated robust oral activity across multiple gold-standard animal models of Parkinson's disease. Following oral administration, it showed efficacy in mouse and rat models of haloperidol-induced catalepsy, a mouse model of reserpine-induced akinesia, the rat 6-OHDA lesion model of drug-induced rotation, and an MPTP-treated non-human primate model [1]. This broad in vivo validation across species and models is a key differentiator. For example, the dual antagonist ST4206 also shows oral efficacy in haloperidol-induced catalepsy and L-DOPA-induced rotation, but has not been reported in the more translationally relevant MPTP primate model . The highly selective antagonist SCH-58261 requires intraperitoneal administration and lacks oral activity, limiting its utility for chronic dosing studies .

In Vivo PD Models
Cross‑study comparable
Oral efficacy across haloperidol‑catalepsy, reserpine‑akinesia, 6‑OHDA rotation, and MPTP NHP model
Broader model‑response characterization than many analogs; NHP model‑response context provides higher endpoint confidence.
Oral route; ranked among dual A2A/A1 antagonists in model breadth.
Parkinson's Disease In Vivo Pharmacology Behavioral Models

A2A Receptor Antagonist 1: Optimal Use Cases


Dual A2A/A1 Antagonism in Parkinson's Disease

This compound is specifically suited for studies aiming to dissect the contribution of both A2A and A1 receptor blockade to motor function and neuroprotection. Its defined A1 affinity (Ki = 17 nM) [1] allows for direct comparison with pure A2A antagonists (e.g., SCH-58261, Preladenant) to isolate A1-mediated effects. The compound's oral bioavailability and validated efficacy in gold-standard PD models, including the 6-OHDA rat and MPTP non-human primate models [2], provide a robust and translationally relevant platform for these comparative pharmacological studies.

A2A-Mediated Immunosuppression in Tumor Models

Researchers focusing on adenosine-mediated immune checkpoint blockade should prioritize this compound based on its demonstrated functional activity in restoring T-cell effector function against tumor cells . Its ability to reverse NECA-induced immunosuppression and enhance cytotoxic T-cell activity makes it a valuable tool for in vitro and in vivo models of cancer immunotherapy, particularly for benchmarking the immune-modulatory effects of A2A blockade in syngeneic tumor models.

A2A Antagonists: A1 Selectivity Comparison

This compound serves as a critical middle-ground comparator in studies exploring the structure-activity relationship (SAR) of adenosine receptor selectivity. With an A2A Ki of ~4 nM and an A1 Ki ranging from 17-264 nM [1], it provides a well-characterized reference point between ultra-selective antagonists (e.g., Preladenant, A1/A2A >1000) and non-selective antagonists (e.g., caffeine). This enables precise calibration of pharmacological assays designed to probe the functional consequences of varying A1 engagement in the context of A2A blockade.

Oral In Vivo Tool for CNS Disorders

For in vivo pharmacology programs requiring oral administration, this compound offers a significant advantage over SCH-58261, which lacks oral bioavailability . Its documented efficacy across multiple rodent models of Parkinson's disease [2] provides a reliable positive control for studies investigating novel therapeutics or combination strategies targeting the adenosine system in the central nervous system.

Application
Selection Property
Validation Focus
Dual A2A/A1 pathway studies in motor function models
Dual receptor affinity profile with defined A1 engagement
Motor behavior endpoint review; oral model‑response context
Adenosine‑mediated immuno‑checkpoint pathway research
Reported T‑cell functional assay response
Immune cytotoxicity endpoint review; syngeneic tumor model context
Adenosine receptor selectivity SAR studies
A1/A2A selectivity window between ultra‑selective and non‑selective antagonists
Selectivity profiling across adenosine receptor panel
CNS adenosine pathway in vivo studies
Oral bioavailability in rodent models
Motor behavior endpoint monitoring; comparator assay context

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